4-(2-Amino-2-oxoethoxy)benzoic acid

Description

The exact mass of the compound 4-(2-Amino-2-oxoethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Amino-2-oxoethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-2-oxoethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

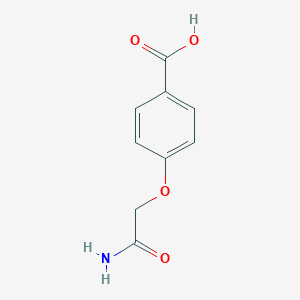

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIPPDRFNWTGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359457 | |

| Record name | 4-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159143-14-3 | |

| Record name | 4-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159143-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Amino-2-oxoethoxy)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(2-Amino-2-oxoethoxy)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(2-Amino-2-oxoethoxy)benzoic acid (CAS No. 159143-14-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. It covers physicochemical data, detailed spectroscopic analysis, a robust synthesis protocol, and a discussion of the compound's potential applications as a versatile chemical intermediate.

4-(2-Amino-2-oxoethoxy)benzoic acid, also known as 4-(carboxyphenoxy)acetamide, is a bifunctional organic compound featuring a carboxylic acid group and a primary amide, linked by an ether bridge to a central benzene ring. This unique arrangement of functional groups imparts specific chemical characteristics that make it an interesting building block for medicinal chemistry and materials science.

The key physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 159143-14-3 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Melting Point | 167.77 °C | [1] |

| Flash Point | 212.35 °C | [1] |

| Water Solubility | 2586.29 mg/L (approx. 2.59 g/L) | [1] |

Expert Insights on Physicochemical Properties:

-

Solubility: The measured water solubility is relatively low, a consequence of the rigid, hydrophobic benzene core.[1] However, the presence of two hydrogen-bonding groups (carboxylic acid and amide) allows for some aqueous solubility. For experimental work, solubility can be significantly increased in alkaline aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid to its more soluble carboxylate salt. Solvents such as DMSO, DMF, and methanol are effective for solubilizing the compound for reactions or analysis.

-

Acidity (pKa): Direct experimental pKa values are not widely published. However, we can predict the acidity based on its constituent functional groups. The primary acidic center is the carboxylic acid proton. For benzoic acid, the pKa is approximately 4.2. The electron-withdrawing nature of the ether-linked acetamide substituent at the para position is expected to slightly increase the acidity, placing the pKa in the 3.8-4.1 range. The N-H protons of the primary amide are significantly less acidic, with a pKa typically around 17, and do not contribute to the compound's acidity in aqueous media.[3][4]

Synthesis and Purification

The most direct and reliable method for synthesizing 4-(2-Amino-2-oxoethoxy)benzoic acid is through a Williamson ether synthesis. This well-established reaction provides a high-yielding pathway from commercially available starting materials.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 4-(2-Amino-2-oxoethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by the analytical characterization methods outlined in Section 3.

Materials:

-

4-Hydroxybenzoic acid (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously. The purpose of the base is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide which is a potent nucleophile required for the subsequent Sₙ2 reaction.

-

Nucleophilic Attack: Add 2-chloroacetamide (1.1 eq) to the reaction mixture. Heat the mixture to 80-90 °C and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Acidification: Acidify the aqueous mixture by slowly adding 1M HCl until the pH is approximately 2-3. This crucial step ensures that the product's carboxylic acid group is fully protonated, minimizing its water solubility and maximizing precipitation.

-

Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual salts and DMF, followed by a cold ethyl acetate wash to remove non-polar impurities.

-

Purification (Recrystallization): Dry the crude solid. The primary purification method is recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

-

Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The final product should be a white crystalline solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. The following section details the expected results from key analytical techniques.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and its residual water peak does not obscure key signals. The acidic proton of the carboxylic acid and the amide N-H protons are also visible in this solvent.

-

¹H NMR (400 MHz, DMSO-d₆) - Predicted Spectrum:

-

δ ~12.9 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

δ ~7.9 ppm (d, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group. These are deshielded by the electron-withdrawing effect of the carbonyl.

-

δ ~7.5 ppm (br s, 1H) & ~7.3 ppm (br s, 1H): Two broad singlets for the two non-equivalent amide protons (-CONH₂).

-

δ ~7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the ether linkage. These are shielded relative to the other aromatic protons due to the electron-donating nature of the ether oxygen.

-

δ ~4.6 ppm (s, 2H): A sharp singlet for the methylene protons (-O-CH₂-C=O) of the ether linkage.

-

-

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Spectrum:

-

δ ~169 ppm: Carbonyl carbon of the amide.

-

δ ~167 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~162 ppm: Aromatic carbon directly attached to the ether oxygen.

-

δ ~131 ppm: Aromatic carbons ortho to the carboxylic acid.

-

δ ~124 ppm: Quaternary aromatic carbon attached to the carboxylic acid.

-

δ ~115 ppm: Aromatic carbons ortho to the ether oxygen.

-

δ ~67 ppm: Methylene carbon of the ether linkage (-O-CH₂-).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Predicted Key Absorption Bands:

-

3400-3100 cm⁻¹ (broad): A very broad absorption due to the O-H stretch of the hydrogen-bonded carboxylic acid, overlapping with the N-H stretching vibrations of the primary amide.[5]

-

~1720-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid dimer.[5]

-

~1660-1640 cm⁻¹ (strong, sharp): C=O stretch of the primary amide (Amide I band).

-

~1610-1580 cm⁻¹: N-H bending vibration of the primary amide (Amide II band) and C=C aromatic ring stretches.

-

~1300-1200 cm⁻¹ (strong): C-O stretch of the ether and carboxylic acid.

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is ideal due to the polarity of the molecule.

-

Predicted m/z Values:

-

Positive Mode [M+H]⁺: 196.06

-

Negative Mode [M-H]⁻: 194.04

-

Key Fragmentation: Expect to see fragments corresponding to the loss of the acetamide group (-CH₂CONH₂) and the carboxylic acid group (-COOH).

-

Reactivity, Stability, and Potential Applications

The true value of 4-(2-Amino-2-oxoethoxy)benzoic acid for researchers lies in its potential as a versatile molecular building block, stemming from the distinct reactivity of its functional groups.

Key Reactive Sites

-

Carboxylic Acid: This site can undergo standard reactions such as esterification (with alcohols) or amide bond formation (with amines) using coupling agents like EDC or DCC. This allows for its conjugation to other molecules of interest.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The activating, ortho-para directing ether group and the deactivating, meta-directing carboxylic acid group will influence the position of substitution.

-

Amide: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

Stability and Storage

The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and bases. No significant degradation is expected with long-term storage under these conditions.

Potential Research Applications

While not a widely commercialized product, its structure is highly suggestive of several applications in research and development:

-

Medicinal Chemistry Scaffold: The molecule can serve as a rigid scaffold for synthesizing libraries of compounds. The two distinct functional handles (acid and amide) can be modified to explore structure-activity relationships (SAR) in drug discovery.[6]

-

Linker in Bioconjugation: The carboxylic acid can be activated to link the molecule to proteins, peptides, or other biomolecules.[7][8] The acetamide moiety provides a polar, hydrogen-bonding group that can improve solubility and pharmacokinetic properties.

-

Monomer for Specialty Polymers: As a bifunctional molecule, it could potentially be used as a monomer in the synthesis of novel polyamides or polyesters with specific properties conferred by the pendant acetamide group.

Conceptual Application Diagram

Caption: Potential applications of the title compound as a versatile molecular building block.

References

-

Chemchart. (n.d.). 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Scribd. (n.d.). Uses And Applications Of Acetamide. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Acetamide used for?. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... PubMed Central. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. scbt.com [scbt.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(2-Amino-2-oxoethoxy)benzoic Acid (CAS 159143-14-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Amino-2-oxoethoxy)benzoic acid is a bifunctional organic compound featuring a rigid benzoic acid core, an ether linkage, and a terminal primary amide. This unique combination of functional groups makes it a valuable building block and versatile intermediate in medicinal chemistry and materials science. Its structure is analogous to derivatives of para-aminobenzoic acid (PABA), suggesting significant potential in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, robust analytical characterization methods, and an exploration of its potential applications in drug discovery, supported by insights from related chemical structures.

Introduction

4-(2-Amino-2-oxoethoxy)benzoic acid, with CAS number 159143-14-3, is a non-natural, synthetically derived molecule. It belongs to the class of aromatic carboxy compounds substituted with an acetamide ether moiety. The molecule's architecture is of significant interest to synthetic and medicinal chemists for several reasons:

-

Bifunctional Nature: The presence of a terminal carboxylic acid and a primary amide provides two distinct reactive sites for orthogonal chemical modifications.

-

Structural Rigidity: The para-substituted benzene ring acts as a rigid scaffold, which is often desirable in drug design to control the spatial orientation of pharmacophoric groups.

-

Hydrogen Bonding Capability: The amide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, which can facilitate molecular recognition at biological targets.

-

Scaffold for Library Synthesis: Its structure is ideal for use as a core building block in the combinatorial synthesis of compound libraries for high-throughput screening.

While this specific molecule is not an active pharmaceutical ingredient itself, its utility as a precursor for more complex, biologically active molecules is substantial.[1][2] The benzoic acid scaffold is a common feature in numerous approved drugs, valued for its metabolic stability and synthetic versatility.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and formulation. The key properties of 4-(2-Amino-2-oxoethoxy)benzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 159143-14-3 | [3][4] |

| Molecular Formula | C₉H₉NO₄ | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| Melting Point | 167.77 °C | ChemChart[5] |

| Boiling Point (Predicted) | 404.04 °C | EPI Suite[5] |

| Water Solubility (Predicted) | 2586.29 mg/L | EPI Suite[5] |

| pKa (Predicted) | 4.87 ± 0.10 (for the carboxylic acid) | ChemicalBook[6] |

| InChI Key | AWIPPDRFNWTGTR-UHFFFAOYSA-N | ChemChart[5] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCC(=O)N | ChemChart[5] |

Synthesis and Purification

The most direct and common method for preparing 4-(2-Amino-2-oxoethoxy)benzoic acid is through a Williamson ether synthesis. This classic Sₙ2 reaction is reliable and involves the O-alkylation of a phenoxide with an alkyl halide.[7][8]

Synthesis Pathway

The synthesis involves the reaction of 4-hydroxybenzoic acid with 2-chloroacetamide in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis principles.[8] Researchers should optimize conditions as necessary.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add 2-chloroacetamide (1.1 eq.) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: While stirring vigorously, acidify the aqueous mixture to a pH of 2-3 using 1 M HCl.[8] A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The primary method for purifying the crude product is recrystallization . A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals, which are then isolated by filtration. Purity should be confirmed by the analytical methods described below.

Analytical Characterization

Ensuring the identity, purity, and quality of a synthesized compound is critical. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is most appropriate.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product. Purity is calculated from the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR (in DMSO-d₆):

-

~12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~7.9 ppm (d, 2H): Aromatic protons ortho to the carboxyl group.

-

~7.1 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

-

~7.5 and ~7.3 ppm (br s, 2H): Amide protons (-CONH₂), may appear as two separate signals.

-

~4.6 ppm (s, 2H): Methylene protons (-O-CH₂-).

-

-

¹³C NMR (in DMSO-d₆): Expected signals for the carboxylic carbon, amide carbonyl carbon, two distinct sets of aromatic carbons, and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~3400-3200 cm⁻¹: N-H stretching of the primary amide.

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1660-1640 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in either positive or negative mode.

-

Expected m/z:

-

[M+H]⁺: 196.06

-

[M-H]⁻: 194.04

-

Applications in Medicinal Chemistry and Drug Development

The true value of 4-(2-Amino-2-oxoethoxy)benzoic acid lies in its potential as a versatile chemical intermediate.[1] Its structure serves as a scaffold that can be elaborated into more complex molecules with potential therapeutic activities.

Role as a Bifunctional Scaffold

The carboxylic acid and amide functional groups serve as handles for further synthetic transformations.

-

Carboxylic Acid Handle: Can be converted to esters, amides (via peptide coupling), or other functional groups to explore structure-activity relationships (SAR).

-

Amide Handle: While less reactive, the primary amide can be hydrolyzed or modified, though this is less common than derivatization at the carboxyl end.

Potential Therapeutic Applications

By serving as a building block, this compound can be used to synthesize derivatives with a wide range of potential biological activities, drawing parallels from the broader class of benzoic acid and PABA derivatives.

-

Antimicrobial Agents: Benzoic acid derivatives are known for their antifungal and antibacterial properties.[9] Furthermore, modifying the core structure could lead to prodrugs that are activated by microbial enzymes, a strategy successfully used in developing treatments for tuberculosis.[10]

-

Anti-inflammatory Agents: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The ether-amide side chain can be used to modulate pharmacokinetic properties and target specific enzymes in the inflammatory cascade.

-

Anticancer Agents: The benzoic acid moiety is a recognized scaffold in the design of anticancer drugs.[1][2] Derivatives can be designed to act as enzyme inhibitors or receptor antagonists involved in cancer signaling pathways.

-

Local Anesthetics: Numerous local anesthetics are derivatives of benzoic acid, where the lipophilic aromatic ring is connected via a linker to a hydrophilic amine group.[11] This scaffold provides a template for synthesizing new anesthetic compounds.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for CAS 159143-14-3 is not widely available, GHS hazard classifications can be predicted based on structurally similar compounds.[5][12]

-

GHS Hazard Statements (Predicted/General):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood. If dust is generated, use an appropriate particulate respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-(2-Amino-2-oxoethoxy)benzoic acid is a synthetically accessible and highly versatile chemical intermediate. Its value is not in its intrinsic biological activity but in its role as a foundational building block for the creation of more complex and potentially therapeutic molecules. The combination of a stable benzoic acid core with two distinct functional handles makes it an asset for researchers in drug discovery, enabling the systematic exploration of chemical space in the search for novel treatments for a wide range of diseases. This guide provides the essential technical information required for its synthesis, characterization, and strategic application in research and development.

References

- Chemchart. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3).

- ChemicalBook. Benzoic acid, 4-amino-2-ethoxy- CAS#: 59-07-4.

- Angene Chemical. Safety Data Sheet for 2-((2-Aminoethyl)amino)benzoic acid hydrochloride.

- ChemicalBook. 4-(2-AMINO-2-OXOETHOXY)BENZOIC ACID | 159143-14-3.

- Capot Chemical. MSDS of 4-(2-amino-2-oxoethyl)benzoic acid.

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Santa Cruz Biotechnology. 4-(2-amino-2-oxoethoxy)benzoic acid | CAS 159143-14-3.

- Thermo Fisher Scientific. SAFETY DATA SHEET for 4-Amino-2-chlorobenzoic acid.

- ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- Benchchem. Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

- PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

- Pharmacy 180. Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.

- National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

- Patsnap Synapse. What is Benzoic Acid used for?.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(2-AMINO-2-OXOETHOXY)BENZOIC ACID | 159143-14-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Benzoic acid, 4-amino-2-ethoxy- CAS#: 59-07-4 [amp.chemicalbook.com]

- 7. francis-press.com [francis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What is Benzoic Acid used for? [synapse.patsnap.com]

- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

4-(2-Amino-2-oxoethoxy)benzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(2-Amino-2-oxoethoxy)benzoic Acid

Executive Summary

4-(2-Amino-2-oxoethoxy)benzoic acid is a bifunctional molecule incorporating a carboxylic acid and a primary amide, linked by an ether bridge to a central benzene ring. This unique structure presents specific solubility challenges and opportunities relevant to its application in chemical synthesis, purification, and formulation. A profound understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, reproducibility, and the quality of the final product.

This guide provides a comprehensive, predictive framework for the solubility of 4-(2-amino-2-oxoethoxy)benzoic acid in a wide array of common organic solvents. Moving beyond simple qualitative statements, this document employs the Hansen Solubility Parameter (HSP) model to generate semi-quantitative predictions of solubility. These theoretical insights are paired with a detailed, field-proven experimental protocol for the shake-flask method, empowering researchers to validate these predictions and generate robust, in-house data. The causality behind solvent selection and experimental design is explained, reflecting a synthesis of theoretical chemistry and practical laboratory application.

Physicochemical Profile of 4-(2-Amino-2-oxoethoxy)benzoic Acid

A molecule's solubility is fundamentally governed by its physicochemical properties. The structure of 4-(2-amino-2-oxoethoxy)benzoic acid features functional groups capable of engaging in a variety of intermolecular interactions, including dispersion forces, polar interactions, and extensive hydrogen bonding. A summary of its key properties, including predicted values for solubility-governing parameters, is presented below.

Table 1: Physicochemical Properties of 4-(2-Amino-2-oxoethoxy)benzoic Acid

| Property | Value / Structure | Source / Method |

| Chemical Structure |  | |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Number | 159143-14-3 | [1][2] |

| Predicted logP | 0.3 | PubChemLite (XlogP)[3] |

| Predicted pKa (acidic) | ~4.0 - 4.5 | Inferred from benzoic acid derivatives[4] |

| Predicted Hansen Solubility Parameters (HSP) | δD: 19.0 MPa⁰.⁵δP: 12.0 MPa⁰.⁵δH: 14.0 MPa⁰.⁵ | Estimated based on group contribution methods |

Note: Predicted values are estimations derived from computational models and should be used as a guide for solvent selection, pending experimental verification.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This long-standing heuristic provides a qualitative starting point for assessing solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-(2-amino-2-oxoethoxy)benzoic acid, this means:

-

The carboxylic acid and primary amide groups are strong hydrogen bond donors and acceptors, suggesting affinity for protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

-

The ether linkage and carbonyl groups contribute significant polarity, enhancing solubility in polar solvents.

-

The aromatic ring contributes to dispersion forces, suggesting some, albeit limited, interaction with nonpolar and aromatic solvents (e.g., toluene, THF).

Hansen Solubility Parameters (HSP): A Quantitative Approach

To refine these qualitative predictions, the Hansen Solubility Parameter model offers a more powerful, quantitative framework. HSP theory decomposes the total cohesive energy density of a substance into three components.[5][6]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every chemical can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The core principle is that the smaller the distance between the solute and the solvent in this space, the higher their affinity and the greater the likelihood of dissolution.[7]

This distance, Ra , is calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [7]

To provide a clear prediction, the Ra value is compared to the solute's Interaction Radius (R₀) , which defines a "solubility sphere" around the solute in Hansen space. The relationship is expressed as the Relative Energy Difference (RED) number:

RED = Ra / R₀ [7]

-

RED < 1: High affinity. The solvent is inside the sphere, and the solute is likely soluble.

-

RED = 1: Borderline affinity.

-

RED > 1: Low affinity. The solvent is outside the sphere, and the solute is likely insoluble.[7]

For the purposes of this guide, an interaction radius R₀ = 8.0 MPa⁰.⁵ has been assumed for 4-(2-amino-2-oxoethoxy)benzoic acid. This is a typical, reasonable estimate for a small, functionalized organic molecule and serves as a robust starting point for predictive screening.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP values for 4-(2-amino-2-oxoethoxy)benzoic acid ([19.0, 12.0, 14.0]) and an assumed R₀ of 8.0, the RED number was calculated for a range of common organic solvents. The results provide a powerful, data-driven guide for solvent selection.

Table 2: Predicted Solubility of 4-(2-Amino-2-oxoethoxy)benzoic Acid in Organic Solvents

| Solvent | Class | δD | δP | δH | Ra (calc.) | RED (calc.) | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 8.8 | 1.10 | Borderline / High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 5.5 | 0.69 | High |

| Methanol | Protic | 14.7 | 12.3 | 22.3 | 11.4 | 1.43 | Medium |

| Ethanol | Protic | 15.8 | 8.8 | 19.4 | 9.0 | 1.13 | Borderline / High |

| Isopropanol (IPA) | Protic | 15.8 | 6.1 | 16.4 | 8.3 | 1.04 | Borderline / High |

| 1-Butanol | Protic | 16.0 | 5.7 | 15.8 | 9.1 | 1.14 | Borderline / High |

| Acetic Acid | Carboxylic Acid | 14.5 | 8.0 | 13.5 | 7.0 | 0.88 | High |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 11.0 | 1.38 | Medium |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 9.6 | 1.20 | Medium |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 11.7 | 1.46 | Medium |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 11.8 | 1.48 | Medium |

| Dichloromethane (DCM) | Halogenated | 17.0 | 7.3 | 7.1 | 11.9 | 1.49 | Low / Medium |

| Chloroform | Halogenated | 17.8 | 3.1 | 5.7 | 15.3 | 1.91 | Low |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 18.8 | 2.35 | Very Low |

| Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | 23.3 | 2.91 | Insoluble |

| Heptane | Aliphatic | 15.3 | 0.0 | 0.0 | 23.0 | 2.88 | Insoluble |

Solvent HSP data sourced from.[8][9]

Analysis of Predictions

The HSP model predicts that 4-(2-amino-2-oxoethoxy)benzoic acid will exhibit the highest solubility in highly polar, hydrogen-bonding solvents.

-

High Solubility (RED ≈< 1): The predictions strongly favor polar aprotic solvents like DMF and related solvents like acetic acid. These solvents have a well-balanced HSP profile that closely matches the solute. Protic solvents with substantial hydrogen bonding capacity, such as isopropanol and ethanol , are also predicted to be effective, albeit borderline.

-

Medium Solubility (1 < RED < 1.5): Solvents like methanol, THF, and acetone are predicted to be moderate solvents. While they possess favorable polar or hydrogen-bonding characteristics, their overall HSP profile is a less perfect match. Methanol's very high δH value, for instance, creates a larger-than-optimal distance.

-

Low / Insoluble (RED > 1.5): Nonpolar solvents such as toluene, hexane, and heptane are predicted to be very poor solvents. Their lack of polarity (low δP) and inability to participate in hydrogen bonding (low δH) make them fundamentally incompatible with the highly functionalized solute.

Experimental Verification: A Self-Validating Protocol

Theoretical predictions provide an invaluable guide, but they must be validated by empirical data. The thermodynamic shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11][12] The following protocol is designed to be a self-validating system for confirming the predicted solubility profile.

Detailed Protocol: Thermodynamic Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-(2-amino-2-oxoethoxy)benzoic acid in a selected organic solvent at a specified temperature.

Materials:

-

4-(2-Amino-2-oxoethoxy)benzoic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

Equipment:

-

Analytical balance

-

Orbital shaker with temperature control (or water bath shaker)

-

Centrifuge (optional)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 4-(2-amino-2-oxoethoxy)benzoic acid to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A 5-10 mg excess is typically sufficient for a 2 mL solvent volume.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the test solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm). Allow the system to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure thermodynamic equilibrium is reached.[12]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the test temperature for 1-2 hours to allow the solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid. This step is crucial to avoid sampling undissolved particles.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This ensures the removal of any microscopic particulate matter.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard calibration curve.

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the result in mg/mL or mol/L.

Practical Applications & Field-Proven Insights

Solvent Selection for Synthesis and Purification

-

Reaction Solvent: For reactions involving this compound, the high predicted solubility in DMF and DMSO makes them excellent choices, particularly if co-reagents are also soluble in these polar aprotic solvents.

-

Crystallization: An effective crystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

-

Single Solvent: Ethanol or Isopropanol are promising candidates. Their borderline RED values suggest that solubility will be highly temperature-dependent.

-

Solvent/Anti-Solvent System: A powerful technique is to dissolve the compound in a "good" solvent (e.g., DMF or Methanol) at a warm temperature and then slowly add a miscible "anti-solvent" (e.g., Water or Heptane) in which it is insoluble to induce precipitation. The significant polarity difference between the compound and anti-solvents like heptane (RED > 2.5) makes them ideal for this purpose.

-

Impact of Aqueous pH

The molecule is amphoteric. The carboxylic acid functional group (predicted pKa ~4.0-4.5) will be deprotonated to its highly water-soluble carboxylate salt form in basic aqueous solutions (pH > 6). Therefore, solubility in aqueous media can be dramatically increased by adding a base such as sodium hydroxide or sodium bicarbonate. This is a common strategy used in purification and formulation.

Troubleshooting and Considerations

-

Dissolution Rate: Even in a good solvent, the rate of dissolution may be slow due to the compound's crystalline nature. Gentle heating and agitation can accelerate the process, but for thermodynamic solubility measurements, sufficient time must be allowed to reach equilibrium.

-

Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Ensure consistency in the solid form used for experiments.

Conclusion

This technical guide establishes a robust, predictive framework for understanding the solubility of 4-(2-amino-2-oxoethoxy)benzoic acid in organic solvents. By leveraging the quantitative power of Hansen Solubility Parameters, researchers can move beyond trial-and-error, making informed, data-driven decisions on solvent selection for synthesis, purification, and formulation. The provided predictions, grounded in molecular structure, highlight the compound's affinity for polar, hydrogen-bonding solvents like DMF and alcohols. Furthermore, the detailed protocol for the shake-flask method provides a clear and reliable pathway for the experimental validation of these theoretical insights, embodying the principles of a self-validating and scientifically rigorous workflow.

References

-

Process Chemistry Portal. Hansen Solubility Parameters (HSP) Tool. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Avdeef, A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters... of Selected Liquids. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter... [Link]

- Avdeef, A. (2012). Biorelevant pKa (37°C)

-

HSPiP. Hansen Solubility Parameters in Practice. [Link]

-

ResearchGate. Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. [Link]

-

Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

-

ResearchGate. Hansen solubility parameters of different solvents and physico-chemical... [Link]

-

Hansen Solubility Parameters. HSP Basics. [Link]

-

Abbott, S. Practical Solubility Science. HSP Basics. [Link]

-

Chemchart. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3). [Link]

-

Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1269. [Link]

-

PubChemLite. 4-(2-amino-2-oxoethoxy)benzoic acid (C9H9NO4). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. PubChemLite - 4-(2-amino-2-oxoethoxy)benzoic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. processchemistryportal.com [processchemistryportal.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Amino-2-oxoethoxy)benzoic acid

Introduction

4-(2-Amino-2-oxoethoxy)benzoic acid is a molecule of significant interest within medicinal chemistry and drug development, featuring structural motifs—a carboxylic acid, an ether linkage, a primary amide, and a para-substituted aromatic ring—that are prevalent in a wide array of pharmacologically active compounds. The precise structural elucidation and rigorous purity assessment of this compound are fundamental prerequisites for any meaningful research or development application.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 4-(2-Amino-2-oxoethoxy)benzoic acid, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As directly acquired experimental spectra for this specific molecule are not widely published, this document presents a synthesized, predictive dataset. This dataset is expertly curated and interpreted by drawing upon the well-established spectral characteristics of its core structural fragments: p-hydroxybenzoic acid and 2-aminoacetamide. This predictive approach offers a robust and scientifically grounded framework for the unambiguous identification, characterization, and quality control of 4-(2-Amino-2-oxoethoxy)benzoic acid in a laboratory setting.

Molecular Structure

Caption: Molecular structure of 4-(2-Amino-2-oxoethoxy)benzoic acid with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for 4-(2-Amino-2-oxoethoxy)benzoic acid are detailed below, providing a clear roadmap for structural verification.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display a set of well-resolved signals corresponding to the aromatic, methylene, amide, and carboxylic acid protons, each with characteristic chemical shifts and multiplicities.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H (Carboxylic Acid) | 12.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of this exchangeable proton is highly sensitive to solvent, concentration, and temperature. |

| H-2, H-6 (Aromatic) | ~7.9 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding. |

| H-3, H-5 (Aromatic) | ~7.0 | Doublet | 2H | Positioned ortho to the electron-donating ether linkage, these protons are more shielded compared to H-2 and H-6. |

| H-8 (Methylene) | ~4.7 | Singlet | 2H | This methylene group is flanked by two electronegative atoms (ether oxygen and amide carbonyl), leading to a downfield shift. |

| H (Amide) | 7.0 - 8.0 | Singlet (broad) | 2H | Due to restricted rotation around the C-N amide bond, the two amide protons are chemically non-equivalent and may appear as two distinct broad singlets.[1] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a distinct signal for each unique carbon environment within the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-7 (Carboxylic Acid) | ~167 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2] |

| C-9 (Amide) | ~170 | Typical chemical shift for a primary amide carbonyl carbon.[3] |

| C-4 (Aromatic) | ~160 | This carbon is directly attached to the ether oxygen, causing it to be the most deshielded of the aromatic carbons. |

| C-1 (Aromatic) | ~125 | The ipso-carbon attached to the carboxylic acid group. |

| C-2, C-6 (Aromatic) | ~132 | Aromatic carbons ortho to the carboxylic acid group. |

| C-3, C-5 (Aromatic) | ~115 | Aromatic carbons ortho to the ether linkage, showing shielding effects. |

| C-8 (Methylene) | ~65 | The aliphatic carbon of the ethoxy bridge, influenced by the adjacent oxygen and carbonyl group. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Rationale for Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is the preferred method for solid samples due to its simplicity, requiring minimal to no sample preparation. It yields high-quality spectra that are directly comparable to those obtained by traditional transmission techniques.

-

Background Correction: The acquisition of a background spectrum is a critical step. It allows for the digital subtraction of atmospheric absorbances (primarily from CO₂ and water vapor) and any instrumental background, ensuring that the resulting spectrum is exclusively representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound. Furthermore, the analysis of its fragmentation patterns can offer valuable structural insights.

Predicted Mass Spectrometry Data

-

Molecular Weight: 195.17 g/mol

-

Molecular Formula: C₉H₉NO₄

-

Predicted Molecular Ion: [M+H]⁺ at m/z 196 (for ESI) or M⁺• at m/z 195 (for EI)

-

Key Fragmentation Pathways: Fragmentation is anticipated to occur at the labile ether and amide bonds.

Predicted Fragmentation Pathway

Caption: Predicted electron ionization (EI) fragmentation pathway for 4-(2-Amino-2-oxoethoxy)benzoic acid.

Interpretation of Fragmentation:

-

m/z 195: The molecular ion peak, representing the intact molecule with one electron removed.

-

m/z 137: This fragment likely arises from the loss of the acetamide radical (•CH₂CONH₂), resulting in a hydroxybenzoic acid cation radical.

-

m/z 121: A subsequent loss of an oxygen atom from the m/z 137 fragment can lead to the formation of a stable benzoyl cation.

-

m/z 58: This fragment corresponds to the acetamide cation radical, formed by cleavage of the ether bond.

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: General workflow for LC-MS analysis.

Rationale for Experimental Choices:

-

LC-MS: Liquid Chromatography-Mass Spectrometry is the ideal technique for analyzing polar, non-volatile, and thermally sensitive compounds such as 4-(2-Amino-2-oxoethoxy)benzoic acid.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization method that imparts minimal energy to the analyte, typically resulting in the formation of protonated molecules ([M+H]⁺) with little to no in-source fragmentation. This allows for the unambiguous determination of the compound's molecular weight.

Conclusion

This technical guide presents a detailed and predictive spectroscopic characterization of 4-(2-Amino-2-oxoethoxy)benzoic acid, encompassing NMR, IR, and MS techniques. The predicted data, logically derived from the analysis of its constituent structural fragments, provides a valuable and reliable reference for researchers engaged in the synthesis, purification, and application of this compound. The experimental protocols outlined herein offer a robust starting point for the development and validation of analytical methods essential for quality control and advancing research in the fields of medicinal chemistry and drug development.

References

-

NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-. [Link]

-

NIST Chemistry WebBook. Acetamide, 2-amino-. [Link]

-

Human Metabolome Database. 4-Hydroxybenzoic acid. [Link]

-

Human Metabolome Database. Glycinamide. [Link]

- Abraham, R. J., et al. (2002). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 40(9), 593-603.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 4-(2-Amino-2-oxoethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is a two-step synthetic route commencing from readily available starting materials. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss methods for the characterization and purification of the target compound. This guide is intended to be a practical resource for researchers in organic synthesis and drug development, offering insights grounded in established chemical principles.

Introduction and Significance

4-(2-Amino-2-oxoethoxy)benzoic acid, with the CAS number 159143-14-3, is a bifunctional organic molecule featuring a carboxylic acid and a primary amide interconnected by an ether linkage to a central benzene ring.[1][2] This structural arrangement makes it an attractive scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functional polymers. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O, carboxylic acid C=O), as well as an acidic proton, allows for a variety of intermolecular interactions, influencing the solid-state properties and biological activity of its derivatives. A thorough understanding of its synthesis is therefore crucial for its effective utilization in research and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4-(2-Amino-2-oxoethoxy)benzoic acid (I), suggests a disconnection at the ether linkage. This bond can be formed via a Williamson ether synthesis, a reliable and well-established method for preparing ethers.[3][4][5] This retrosynthetic step leads to two key precursors: 4-hydroxybenzoic acid (II) and a suitable two-carbon electrophile bearing the acetamide functionality, such as 2-chloroacetamide (III). Both of these starting materials are commercially available and relatively inexpensive, making this a highly practical synthetic route.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of 4-(2-Amino-2-oxoethoxy)benzoic acid.

An alternative, though more circuitous, route could involve the initial synthesis of (4-carboxyphenoxy)acetic acid followed by amidation. However, this would necessitate the selective amidation of the terminal carboxylic acid in the presence of the benzoic acid moiety, which could present challenges in terms of selectivity and require additional protection/deprotection steps. Therefore, the direct Williamson ether synthesis approach is deemed more efficient and is the focus of this guide.

Recommended Synthesis Pathway

The recommended synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid is a one-pot reaction that proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage.

Reaction Mechanism

The Williamson ether synthesis is a classic SN2 reaction.[3] In this specific synthesis, the key steps are:

-

Deprotonation: A base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. The acidity of the phenolic proton is significantly greater than that of the carboxylic acid proton in the presence of a strong base in an aqueous medium, leading to the preferential formation of the phenoxide.

-

Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile and attacks the carbon atom bearing the chlorine in 2-chloroacetamide.

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the ether bond and yielding the sodium or potassium salt of 4-(2-Amino-2-oxoethoxy)benzoic acid.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product, 4-(2-Amino-2-oxoethoxy)benzoic acid.

Reaction Mechanism Diagram

Caption: Mechanism of the Williamson ether synthesis for 4-(2-Amino-2-oxoethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the scale of the reaction and available laboratory equipment.

Materials:

-

4-Hydroxybenzoic acid

-

2-Chloroacetamide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (2 molar equivalents). Stir the mixture until the solid has completely dissolved.

-

Addition of Electrophile: To the resulting solution of the sodium phenoxide, add 2-chloroacetamide (1.1 molar equivalents) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white precipitate will form.

-

Filtration and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Characterization of 4-(2-Amino-2-oxoethoxy)benzoic acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

| Property | Expected Value/Observation |

| Molecular Formula | C9H9NO4[2] |

| Molecular Weight | 195.17 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| 1H NMR | Peaks corresponding to aromatic, methylene, and amide protons |

| 13C NMR | Peaks corresponding to aromatic, methylene, carbonyl (amide and acid) carbons |

| FT-IR | Characteristic peaks for O-H (acid), N-H (amide), C=O (acid and amide), and C-O (ether) stretches |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Safety and Handling

-

4-Hydroxybenzoic acid: May cause skin and eye irritation.

-

2-Chloroacetamide: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Sodium hydroxide/Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 4-(2-Amino-2-oxoethoxy)benzoic acid via the Williamson ether synthesis is a straightforward and efficient method that utilizes readily available starting materials. This guide has provided a detailed protocol, mechanistic insights, and characterization guidelines to aid researchers in the successful synthesis and application of this versatile compound. The principles and techniques described herein are fundamental to organic synthesis and are broadly applicable to the preparation of other ether-containing molecules.

References

-

Kim, J. Y., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. [Link]

-

American Chemical Society Publications. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2020). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

Chemchart. (n.d.). 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3). Retrieved from [Link]

-

Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o167. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Chemical Engineering, 4(1). [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(3), 350. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

-

ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-Hydroxybenzoyl) phenoxy acetic acid. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

-

Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

-

PubMed. (2006). Early amidation approach to 3-[(4-amido)pyrrol-2-yl]-2-indolinones. Organic Letters, 8(22), 5001-5004. [Link]

-

Organic Syntheses. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 87, 189. [Link]

-

ACS Figshare. (2012). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid. Retrieved from [Link]

-

ResearchGate. (2011). Amidation of 4-Phenylbenzylamine with Carboxylic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (2001). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). Retrieved from [Link]

-

PubMed. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

Sources

- 1. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. francis-press.com [francis-press.com]

A Technical Guide to the Biological Activities of Aminobenzoic Acid Derivatives

Abstract

Para-aminobenzoic acid (PABA), a structurally versatile aromatic compound, serves as a pivotal building block in pharmaceutical research and development.[1] Its unique ability to undergo chemical substitutions at both the amino and carboxyl groups facilitates the creation of a diverse library of derivatives with a wide spectrum of biological activities.[2] These derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[3] This technical guide provides an in-depth exploration of the primary biological activities of aminobenzoic acid derivatives, detailing their mechanisms of action, summarizing key quantitative data, and presenting standardized protocols for their experimental evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the investigation of these promising compounds.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acids are organic compounds featuring both an amino group and a carboxyl group attached to a benzene ring.[1] Among its isomers, para-aminobenzoic acid (PABA or 4-aminobenzoic acid) is the most extensively studied and utilized scaffold in medicinal chemistry.[2] In many bacteria, yeasts, and plants, PABA is a crucial intermediate in the biosynthesis of folic acid, a vitamin essential for DNA synthesis and replication.[4][5] Humans, however, do not synthesize PABA and acquire folate through their diet, making the microbial folate pathway an ideal target for selective antimicrobial agents.[6]

The true potential of PABA lies in its derivatization. The amino and carboxylic acid functional groups are readily modified, allowing for the synthesis of esters, amides, Schiff bases, and other complex molecules.[7][8] This chemical tractability has led to the development of numerous drugs, including local anesthetics (e.g., benzocaine, procaine), anti-inflammatory agents (e.g., balsalazide), and folate antagonists used in chemotherapy (e.g., methotrexate).[4] This guide will delve into the core biological activities that make these derivatives a subject of intense scientific interest.

Core Biological Activities and Mechanisms of Action

Antimicrobial Activity

The most well-established biological activity of aminobenzoic acid derivatives is their antimicrobial effect, which historically led to the development of sulfonamide drugs.[2]

Mechanism of Action: Inhibition of Folate Synthesis The primary antimicrobial mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][9] PABA is the natural substrate for DHPS. By mimicking the structure of PABA, derivatives can bind to the enzyme's active site, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[5] This disruption halts DNA synthesis and replication, leading to a bacteriostatic effect that inhibits microbial growth and proliferation.[5]

Efficacy Spectrum Derivatives, particularly Schiff bases and amides, have shown potent activity against a range of pathogens. This includes Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1] Some compounds also exhibit significant antifungal activity against species like Candida albicans.[1][7]

Anticancer Activity

A growing body of research highlights the cytotoxic potential of aminobenzoic acid derivatives against various cancer cell lines.[2][3]

Mechanism of Action The anticancer mechanisms are diverse and not as universally defined as the antimicrobial action. However, several key pathways have been identified:

-

Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[1]

-

Folate Antagonism: Similar to established drugs like methotrexate, some PABA derivatives can interfere with folate metabolism in rapidly proliferating cancer cells.[4]

-

Induction of Apoptosis: Many cytotoxic compounds work by triggering programmed cell death in malignant cells, though the specific upstream signals initiated by PABA derivatives are still under investigation.

Efficacy Spectrum Studies have demonstrated notable cytotoxic activity against human cancer cell lines including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[1] The efficacy, measured by the half-maximal inhibitory concentration (IC50), is in some cases comparable to or even better than standard chemotherapeutic drugs like 5-Fluorouracil and Doxorubicin.[1][10]

Anti-inflammatory Activity

PABA itself possesses mild anti-inflammatory properties, and its derivatives have been synthesized to create more potent agents.[11][12]

Mechanism of Action Inflammation is a complex biological response. The anti-inflammatory action of PABA derivatives is often evaluated through their ability to:

-

Inhibit Protein Denaturation: Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a marker of anti-inflammatory activity.[13][14]

-

Stabilize Membranes: The stabilization of lysosomal membranes is crucial, as their rupture releases enzymes that trigger inflammatory responses. The human red blood cell (HRBC) membrane is often used as a model system to assess this stabilizing effect.[13]

-

Enzyme Inhibition: Some derivatives may inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[15]

Anti-Cholinesterase Activity (Neuroprotection)

Derivatives of aminobenzoic acid have emerged as promising inhibitors of cholinesterase enzymes, making them relevant for the treatment of neurodegenerative diseases like Alzheimer's.[2][16]

Mechanism of Action Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down ACh in the synaptic cleft.[2] By inhibiting these enzymes, PABA derivatives can increase the levels and duration of action of ACh, thereby enhancing cognitive function.[1][16] Kinetic studies have shown that some derivatives act as non-competitive inhibitors of both AChE and BChE.[2]

Quantitative Data Summary

The efficacy of aminobenzoic acid derivatives is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the IC50 value for cytotoxic and enzymatic activity.

Table 1: Comparative Antimicrobial Activity of PABA Derivatives

| Derivative Class | Target Microorganism | MIC Range (µg/mL) | Key Findings | Reference |

|---|---|---|---|---|

| Thienopyrimidinylamino-N-phenylbenzamide | S. aureus (MRSA) | 4 | More potent than ampicillin. | [1] |

| Thienopyrimidinylamino-N-phenylbenzamide | P. aeruginosa, E. coli | 2–10 | Significant inhibitory potencies. | [1] |

| Benzimidazoles | L. monocytogenes | 15.62 | Four times more potent than ampicillin. | [1] |

| Schiff Bases (from PABA) | S. aureus (MRSA) | from 15.62 µM | Simple modification confers potent antibacterial activity. | [4][17] |

| Schiff Bases (from PABA) | Antifungal strains | from 7.81 µM | Potent broad-spectrum antifungal properties. |[4][18] |

Table 2: Comparative Anticancer Activity of PABA Derivatives

| Derivative Class | Cancer Cell Line | IC50 Range (µM) | Comparison Standard | Reference |

|---|---|---|---|---|

| Benzamide derivatives | Breast (MCF-7), Colon (HCT-116) | 4.53 - 28.3 | Higher activity than 5-Fluorouracil. | [1] |

| Chloro anilinoquinoline derivative | Breast (MCF-7), Lung (A549) | 3.42 - 5.97 | Comparable to Doxorubicin and Erlotinib. | [1] |

| Quinazolinone derivative | Colon (Caco-2), Breast (MCF-7) | 23.31 - 72.22 | Displayed notable cytotoxic activity. | [1] |

| Alkyl derivatives | Lung (NCI-H460) | 15.59 - 20.04 | More potent than Cisplatin (IC50 21.00 µM). | [10][19] |

| Schiff Bases (from PABA) | Liver (HepG2) | ≥ 15.0 | Exhibited notable cytotoxicity. |[4][18] |

Experimental Evaluation Protocols

The following section provides standardized, step-by-step methodologies for assessing the key biological activities of newly synthesized aminobenzoic acid derivatives.

Synthesis of PABA Derivatives: A General Workflow

The synthesis of PABA derivatives often involves straightforward chemical reactions. One common approach is the formation of Schiff bases by reacting PABA with various aldehydes.[1][20]

Protocol: Synthesis of a PABA-Derived Schiff Base [20]

-

Dissolution: Dissolve 1 mmol of 4-aminobenzoic acid in 7 mL of methanol.

-

Addition of Aldehyde: Add 1.1 mmol of the desired aromatic aldehyde to the solution in one portion.

-

Reaction: Heat the mixture under reflux for 3 hours. Subsequently, allow the mixture to stir at room temperature for 12 hours.

-

Causality: Reflux provides the necessary activation energy for the condensation reaction between the amino group of PABA and the carbonyl group of the aldehyde to form an imine bond.

-

-

Precipitation: Store the reaction mixture at -20 °C for 1 hour to facilitate the precipitation of the product.

-

Isolation and Purification: Filter the resulting precipitate and wash it thoroughly with cold diethyl ether. If necessary, recrystallize the product from methanol to obtain the pure Schiff base.